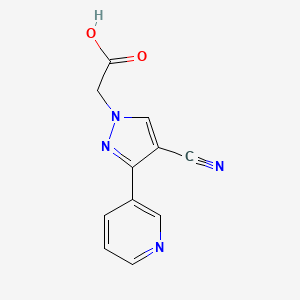

2-(4-cyano-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid

Description

2-(4-cyano-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid is a pyrazole-based carboxylic acid featuring a cyano group at the 4-position and a pyridine ring at the 3-position of the pyrazole core. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by its substituents: the cyano group enhances electrophilicity, while the pyridine moiety contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name |

2-(4-cyano-3-pyridin-3-ylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c12-4-9-6-15(7-10(16)17)14-11(9)8-2-1-3-13-5-8/h1-3,5-6H,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKSEEDQSLHVOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C=C2C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation and Substitution

A common approach involves reacting appropriately substituted hydrazines with β-ketoesters or related precursors to form the pyrazole ring. For example, aryl or heteroaryl hydrazines (such as 3-aminopyridinyl hydrazine derivatives) can be condensed with cyano-substituted β-ketoesters to yield 4-cyano-3-(pyridin-3-yl)-1H-pyrazoles.

N-Arylation / N-Alkylation

The pyridin-3-yl substituent at the 3-position of the pyrazole ring can be introduced via N-arylation reactions. Research shows that N-arylation of 4-iodopyrazole derivatives with fluoropyridines or cyclopropylpyridines can be conducted at elevated temperatures (around 180 °C) for extended periods (up to 12 hours), though yields may vary due to side reactions such as reduction of the iodo group.

Hydrolysis and Purification

Following the formation of ester intermediates, hydrolysis is performed to convert esters to the corresponding carboxylic acids. Hydrolysis can be achieved under acidic or basic conditions, often using trifluoroacetic acid or aqueous sodium hydroxide, followed by purification steps such as recrystallization or chromatography to isolate the target acid in high purity.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation of 3-aminopyridinyl hydrazine with cyano-substituted β-ketoester | Reflux in ethanol or similar solvent | 70-80 | Formation of 4-cyano-3-(pyridin-3-yl)-1H-pyrazole core |

| 2 | N-arylation of 4-iodopyrazole with 3-fluoropyridine | Pd-catalyzed coupling, 180 °C, 3-12 h | 13-55 | Yield depends on reaction time and temperature; longer times lead to side reduction |

| 3 | Cyanoacetylation with alkyl cyanoacetate or chloroacetic acid | Base (NaOH or triethylamine), aqueous or organic solvent | 75-85 | Introduction of acetic acid moiety |

| 4 | Hydrolysis of ester to acid | Acidic hydrolysis (e.g., CF3COOH) or base hydrolysis | 85-90 | Final conversion to 2-(4-cyano-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid |

Industrial Considerations and Scale-Up

Industrial production methods are less documented but generally follow similar synthetic pathways optimized for scale. Continuous flow reactors and automated systems may be employed to improve yield, reproducibility, and safety. Optimization focuses on minimizing side reactions (e.g., reduction of halogenated intermediates) and maximizing purity through controlled reaction times, temperatures, and reagent stoichiometry.

Research Findings and Optimization Notes

- The N-arylation step is critical and sensitive to reaction conditions. Longer reaction times at high temperatures can lead to reduced yields due to side reactions, such as the reduction of iodopyrazole intermediates to pyrazole derivatives lacking the iodo substituent.

- Cyanoacetylation is a reliable method for introducing the acetic acid group, with good yields reported when using alkyl cyanoacetates under basic conditions.

- Hydrolysis conditions must be carefully controlled to avoid decomposition of the sensitive pyrazole ring and to ensure high purity of the final acid product.

- The presence of both cyano and pyridinyl groups requires careful handling to avoid side reactions during functional group transformations.

Summary Table of Key Preparation Methods

| Preparation Step | Typical Reagents | Conditions | Yield Range | Challenges |

|---|---|---|---|---|

| Pyrazole ring formation | β-ketoester + hydrazine derivative | Reflux in ethanol or similar | 70-80% | Regioselectivity control |

| N-arylation of pyrazole | 4-iodopyrazole + fluoropyridine | Pd-catalyst, 180 °C, 3-12 h | 13-55% | Side reduction, long reaction time |

| Cyanoacetylation | Pyrazole + alkyl cyanoacetate or chloroacetic acid | Base, aqueous/organic solvent | 75-85% | Control of reaction pH and temperature |

| Hydrolysis to acid | Ester intermediate + acid/base | Acidic or basic hydrolysis | 85-90% | Avoiding ring degradation |

Chemical Reactions Analysis

Types of Reactions

2-(4-cyano-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the cyano group or other substituents.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. 2-(4-Cyano-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, studies have reported that derivatives of pyrazole compounds can induce apoptosis in cancer cells, suggesting that this compound could be a lead candidate for developing new anticancer agents .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, which are critical in treating chronic inflammatory diseases. Its structure suggests it may inhibit pro-inflammatory cytokines, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. This activity is essential for developing new antibiotics amid rising antibiotic resistance .

Agricultural Applications

Pesticide Development

The unique chemical structure of this compound makes it a candidate for developing novel pesticides. Pyrazole derivatives have been investigated for their efficacy against agricultural pests, providing a potential avenue for sustainable pest management solutions .

Herbicide Potential

Research into the herbicidal properties of pyrazole compounds suggests that this compound could inhibit the growth of certain weeds, thus contributing to the development of environmentally friendly herbicides .

Material Science

Fluorescent Dyes

The incorporation of this compound into polymer matrices has been explored for creating fluorescent materials. These materials can be used in various applications, including sensors and imaging technologies due to their photostability and brightness .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-cyano-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include key proteins involved in inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s analogs vary in substituents on the pyrazole ring and acetic acid moiety. Key comparisons include:

Table 1: Structural Comparison of Pyrazole Acetic Acid Derivatives

*Calculated based on molecular formula C₁₁H₈N₄O₂.

Key Observations:

- Aromatic Interactions : The pyridine ring in the target compound may favor interactions with biological targets over thiophene () or phenyl groups ().

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs

Biological Activity

Overview

2-(4-cyano-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound notable for its potential biological activity, particularly in medicinal chemistry. This compound features a pyrazole ring with a cyano group and a pyridine moiety, making it a candidate for various therapeutic applications.

The synthesis of this compound typically involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions. The molecular formula is with a molecular weight of 228.20 g/mol. Its structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions, which can modify its biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biological pathways, particularly those involved in inflammation, cell proliferation, and microbial growth.

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

- Anticancer Activity : Research indicates that compounds containing the pyrazole structure exhibit significant antiproliferative effects against various cancer cell lines, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers. Notably, derivatives based on the 1H-pyrazole scaffold have shown promising results in inhibiting the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

- Anti-inflammatory Properties : Compounds similar to this compound have been evaluated for their anti-inflammatory effects. Some derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .

Case Study 1: Anticancer Activity

In a study focusing on the synthesis and biological evaluation of pyrazole derivatives, it was found that several compounds exhibited significant cytotoxicity against a panel of cancer cell lines. The presence of the cyano group in this compound was crucial for enhancing its anticancer activity. The compound was effective in inhibiting cell proliferation through apoptosis induction mechanisms .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory potential of pyrazole derivatives where this compound was included in a series of synthesized compounds. The results indicated that certain analogs exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential use as therapeutic agents in inflammatory diseases .

Data Table: Biological Activities

Q & A

Q. What are the common synthetic routes for 2-(4-cyano-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by functional group modifications. For example, cyclocondensation of hydrazine derivatives with β-ketonitriles can yield the pyrazole core, while subsequent alkylation or nucleophilic substitution introduces the acetic acid moiety . Key factors include:

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates.

- Temperature : Controlled heating (80–100°C) minimizes side reactions like hydrolysis of the cyano group. Yields often range from 40–70%, with purity confirmed via HPLC and NMR .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

Structural confirmation relies on:

- NMR : and NMR identify proton environments and carbon frameworks (e.g., pyridine protons at δ 8.5–9.0 ppm, pyrazole C-3 at ~150 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of acetic acid moiety at m/z ~60).

- X-ray Crystallography : Resolves bond angles and crystal packing, though challenges arise due to low crystallinity in polar derivatives .

Q. What are the key physicochemical properties relevant to handling and storage?

- Solubility : Moderately soluble in DMSO (>10 mM) but poorly in water (<1 mM).

- Stability : Hygroscopic; store desiccated at −20°C to prevent hydrolysis of the cyano group.

- pKa : Estimated pKa ~4.2 (carboxylic acid) and ~2.1 (pyrazole N-H), affecting ionization in biological assays .

Advanced Research Questions

Q. How do substituents on the pyridine and pyrazole rings modulate biological activity?

Structure-activity relationship (SAR) studies reveal:

- Pyridine at C-3 : Enhances binding to kinase ATP pockets via π-π stacking.

- Cyano group at C-4 : Increases electrophilicity, promoting covalent interactions with cysteine residues in targets.

- Acetic acid moiety : Improves solubility and enables conjugation to drug delivery systems. Substituting pyridine with furan reduces potency by 10-fold, highlighting the role of aromatic nitrogen .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

Contradictions may arise from:

- Tautomerism : Pyrazole rings exhibit annular tautomerism, altering proton environments. Use variable-temperature NMR to identify dominant tautomers .

- Dynamic effects : Rotameric states of the acetic acid side chain cause splitting. 2D NMR (COSY, NOESY) clarifies through-space correlations .

- Impurity interference : LC-MS/MS differentiates between isobaric by-products and the target compound .

Q. How can reaction pathways be optimized to reduce by-products during scale-up?

- DoE (Design of Experiments) : Screen variables (e.g., stoichiometry, solvent ratio) to identify critical parameters. For instance, excess hydrazine (1.5 eq.) suppresses diketone by-products .

- Flow Chemistry : Continuous synthesis improves heat/mass transfer, reducing decomposition.

- In-line Analytics : FTIR monitors intermediate formation in real time .

Q. What computational methods predict binding modes with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., JAK2). The pyridine ring aligns with the hinge region, while the cyano group targets Cys828 .

- MD Simulations : Reveal stability of ligand-protein complexes over 100 ns trajectories.

- QM/MM : Assesses covalent bond formation energetics with cysteine thiols .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.